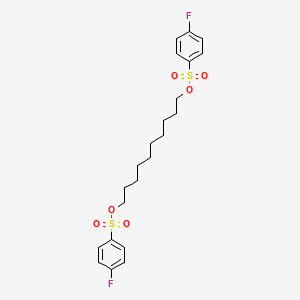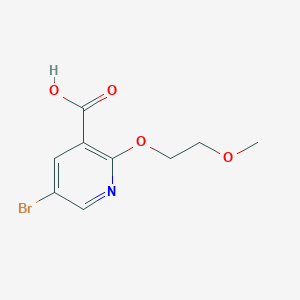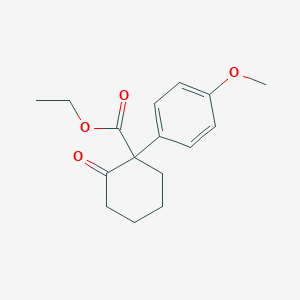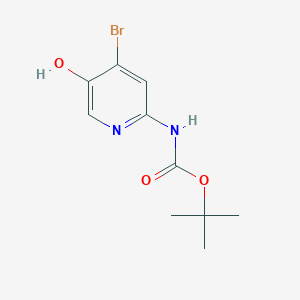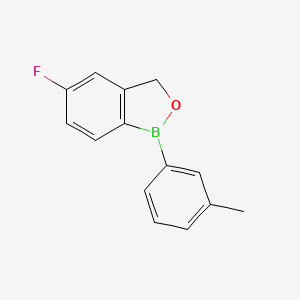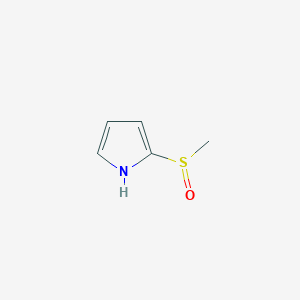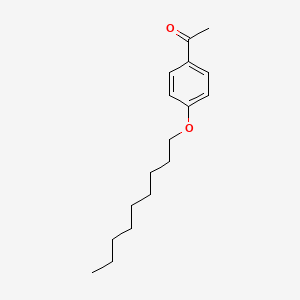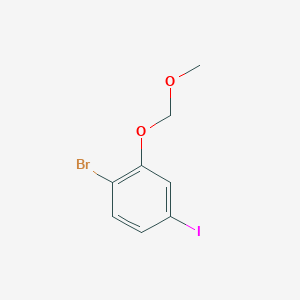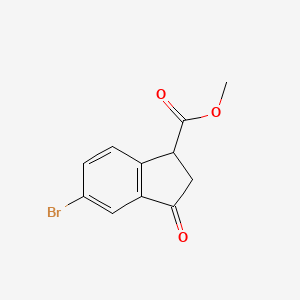![molecular formula C11H11N3O2S B13987775 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole CAS No. 24240-48-0](/img/structure/B13987775.png)
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a nitro group at the 6th position and a prop-2-en-1-ylsulfanyl group attached to the methyl group at the 1st position of the indazole ring.
Métodos De Preparación
The synthesis of 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of indazole to introduce the nitro group, followed by the alkylation of the indazole ring with a prop-2-en-1-ylsulfanyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The prop-2-en-1-ylsulfanyl group can participate in addition reactions with electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Aplicaciones Científicas De Investigación
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-en-1-ylsulfanyl group can also interact with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole can be compared with other indazole derivatives, such as:
6-Nitro-2-(prop-2-en-1-ylsulfanyl)-1,3-benzoxazole: Similar in structure but with a benzoxazole ring instead of an indazole ring.
5-Nitro-2-(prop-2-yn-1-ylsulfanyl)pyridine: Contains a pyridine ring and a prop-2-yn-1-ylsulfanyl group.
Propiedades
Número CAS |
24240-48-0 |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
6-nitro-1-(prop-2-enylsulfanylmethyl)indazole |
InChI |
InChI=1S/C11H11N3O2S/c1-2-5-17-8-13-11-6-10(14(15)16)4-3-9(11)7-12-13/h2-4,6-7H,1,5,8H2 |
Clave InChI |
FSTZKKUNVZBYOX-UHFFFAOYSA-N |
SMILES canónico |
C=CCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


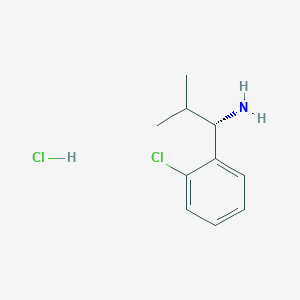
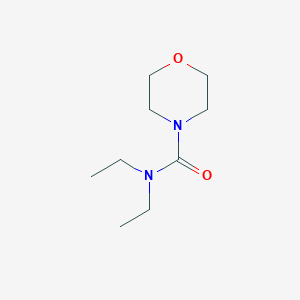
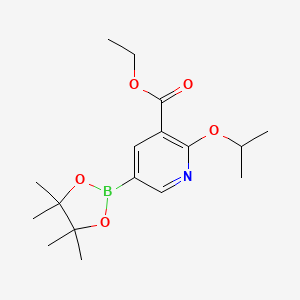
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
